2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Description
2-[(4-Chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound featuring a 1,2,6-thiadiazine core substituted with a sulfone group (1,1-dioxo), a methyl group at position 5, and a 4-chlorophenylmethyl moiety at position 2. The sulfone group likely contributes to metabolic stability and electronic effects within the molecule.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDMVIOGFSQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazines exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against various human cancer cell lines, including breast and colon cancers. Research has demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Case Study:
A study focused on the synthesis of novel sulfonamide derivatives with a thiadiazine core reported promising results in inhibiting tumor growth in vitro. The compounds were designed using a molecular hybrid strategy that combined different pharmacophores to enhance anticancer activity .
Antimicrobial Properties
Thiadiazine derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows for interactions with bacterial enzymes and cellular mechanisms, leading to effective inhibition of bacterial growth.
Case Study:
In a comparative study, certain thiadiazine derivatives demonstrated superior antibacterial activity against strains like Mycobacterium smegmatis when compared to standard antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) was notably low for some derivatives, indicating their potential as new antimicrobial agents .
Agricultural Applications
Thiadiazines are gaining attention in agriculture as potential agrochemicals due to their ability to inhibit plant pathogens and pests. Their application can enhance crop yields and reduce reliance on traditional pesticides.
Research Findings:
Studies have shown that 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can act as an effective fungicide. Field trials indicated that crops treated with this compound exhibited lower disease incidence and improved growth parameters compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the thiadiazine family, a class of heterocycles with diverse pharmacological applications. Below is a comparison with structurally related compounds, focusing on substitution patterns and functional groups:
Compound 6e: 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
This compound (described in ) shares a thiadiazine ring and a 4-chlorophenyl substituent but differs in key aspects:
- Core Structure: 6e contains a [1,3,4]-thiadiazine ring, whereas the target compound has a 1,2,6-thiadiazine system.
- Functional Groups :
- The target compound features a sulfone (1,1-dioxo) group, absent in 6e. Sulfones enhance polarity and oxidative stability.
- 6e incorporates a pyrazole-carboxylic acid linked via an amide bond to the thiadiazine, while the target compound has a directly attached carboxylic acid at position 3. This difference may affect solubility and metabolic pathways.
- However, the methyl group at position 5 in the target compound replaces the phenyl group in 6e’s pyrazole ring, reducing steric bulk.
Other Thiadiazine Derivatives
Pharmacopeial compounds () such as (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid highlight the prevalence of thiazolidine and bicyclic systems in drug design. While these lack direct structural overlap with the target compound, they share functional motifs like carboxylic acids and heterocyclic cores, underscoring the versatility of sulfur-containing rings in medicinal chemistry.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of a thioamide precursor followed by oxidation to the sulfone, analogous to methods for related thiadiazines .
- Stability and Solubility: The sulfone group may improve oxidative stability compared to non-oxidized thiadiazines, while the carboxylic acid enhances water solubility.
- Biological Activity: No direct pharmacological data are available for the target compound.
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid belongs to the class of thiadiazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C10H10ClN3O3S
- IUPAC Name : this compound
Antimicrobial Activity
Thiadiazine derivatives have demonstrated significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. A study indicated that similar thiadiazine compounds exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Potential
Recent research has highlighted the anticancer properties of thiadiazine derivatives. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. The compound showed promising results with IC50 values below 20 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 18 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have indicated that thiadiazines can inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .
Case Studies
- Antimicrobial Study : A research team evaluated the antimicrobial efficacy of various thiadiazine derivatives, including the compound . They found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria through a mechanism involving disruption of bacterial cell wall synthesis.
- Cytotoxicity Assessment : In a comparative study involving several thiadiazine derivatives, the compound exhibited superior cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents like doxorubicin. This suggests a potential role in developing new anticancer therapies.
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression, indicating a potential pathway for therapeutic application.
Q & A
Q. What are the recommended synthetic routes for 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates. Key steps include:
- Precursor preparation : React 4-chlorobenzylamine with methyl acrylate to form the thiadiazine backbone.
- Oxidation : Use H₂O₂ or ozone to introduce the 1,1-dioxo moiety.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Analytical validation via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) ensures purity >95% .
Q. How is the structural integrity of this compound validated?
Multimodal characterization is essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.4 ppm).
- X-ray crystallography : Use SHELXL for refinement, particularly to resolve disorder in the thiadiazine ring. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M-H]⁻ at m/z 355.02).
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Optimize separation using:
- Mobile phase : Methanol/water (70:30 v/v) with 0.02 M phosphate buffer (pH 5.5) to enhance peak symmetry .
- Column : C18 (5 µm, 250 × 4.6 mm) at 25°C. Validate method robustness via spike-and-recovery experiments in biological fluids (e.g., plasma, recovery >90%).
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from:
- Purity variability : Re-analyze batches via LC-MS to detect trace impurities (e.g., hydrolyzed byproducts).
- Assay conditions : Standardize cell-based assays (e.g., fix incubation time at 48 hrs, serum-free media).
- Stereochemical considerations : Perform chiral HPLC to rule out enantiomeric interference . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
Q. What strategies optimize crystallization for X-ray studies of this compound?
Challenges include polymorphism and solvent inclusion. Mitigate via:
Q. How can computational modeling predict metabolic pathways of this compound?
Combine:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfonyl group susceptibility to hydrolysis).
- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (CYP3A4 binding affinity < -8.0 kcal/mol). Validate predictions with in vitro microsomal assays (NADPH depletion monitored at 340 nm).
Q. What experimental designs resolve conflicting solubility data in aqueous vs. nonpolar solvents?
Systematically assess:
- pH-solubility profile : Use shake-flask method across pH 2–8 (e.g., solubility peaks at pH 5.5 due to zwitterionic form).
- Co-solvent systems : Test PEG-400/water mixtures (20–40% w/w) for enhanced dissolution.
- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots.
Data Contradiction Analysis
Q. How to reconcile divergent spectroscopic data from independent studies?
Potential causes include:
- Deuterated solvent effects : Compare ¹H NMR in DMSO-d₆ vs. CDCl₃ (e.g., shifts in aromatic protons due to H-bonding).
- Dynamic proton exchange : Acquire VT-NMR (25–60°C) to detect tautomerism in the thiadiazine ring.
- Instrument calibration : Cross-check with a certified reference standard (e.g., USP-grade benzoic acid).
Q. Why do computational predictions of logP conflict with experimental HPLC-derived values?
Address via:
- Method alignment : Use the same fragment-based approach (e.g., Ghose-Crippen) in both simulations and HPLC (octanol-water partition).
- Ionization correction : Adjust for pH-dependent ionization (pKa ≈ 3.5 for carboxylic acid group).
- Error margins : Report 95% confidence intervals for experimental logP (±0.15).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
